Ethyl 2-(1-cyanocyclopropyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-cyanocyclopropyl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl cyanoacetate with cyclopropyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-cyanocyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Alkylated or halogenated derivatives
Scientific Research Applications
Ethyl 2-(1-cyanocyclopropyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(1-cyanocyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Ethyl 2-(1-cyanocyclopropyl)acetate can be compared with other cyclopropane derivatives, such as:
- Ethyl 2-cyclopropylacetate
- Ethyl 2-(1-cyanocyclopropyl)propanoate
- Ethyl 2-(1-cyanocyclopropyl)butanoate
These compounds share similar structural features but differ in their functional groups and chain lengths. This compound is unique due to its specific combination of a cyano group and a cyclopropyl ring, which imparts distinct reactivity and properties.
Properties
IUPAC Name |
ethyl 2-(1-cyanocyclopropyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-7(10)5-8(6-9)3-4-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYVHLRKRLXXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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